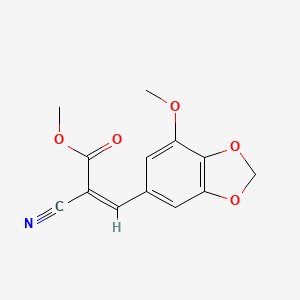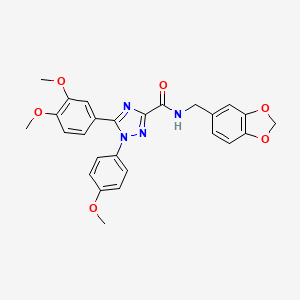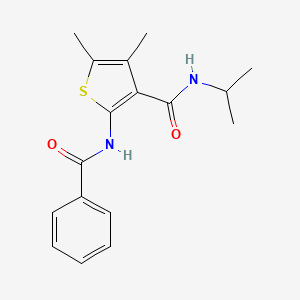
methyl (2Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH₃) attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1,3-benzodioxole and cyanoacetic acid.
Condensation Reaction: The key step involves a condensation reaction between the cyanoacetic acid and the benzodioxole derivative in the presence of a base, such as sodium ethoxide, to form the desired cyanoacrylate.
Esterification: The final step involves the esterification of the cyanoacrylate intermediate with methanol to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of adhesives, coatings, and other materials due to its reactive cyano group.
Mechanism of Action
The mechanism by which METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds also contain benzodioxole rings and exhibit similar biological activities.
Coumarins: Another class of compounds with structural similarities and diverse biological activities.
Uniqueness
METHYL (2Z)-2-CYANO-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its cyano and methoxy groups, in particular, make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
methyl (Z)-2-cyano-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H11NO5/c1-16-10-4-8(3-9(6-14)13(15)17-2)5-11-12(10)19-7-18-11/h3-5H,7H2,1-2H3/b9-3- |
InChI Key |
YWGFLCBQBVTKRP-OQFOIZHKSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C(/C#N)\C(=O)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate](/img/structure/B14999883.png)

![2-(4-bromophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B14999896.png)
![methyl 4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14999898.png)


![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999921.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B14999925.png)
![2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B14999933.png)
![Methyl 4-[5-(2-methoxyethyl)-6-oxo-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14999937.png)
![4-(4-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999945.png)
![2-(phenylamino)-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14999948.png)
![1-(3,4-dimethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999952.png)

